2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
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Overview
Description
2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of benzamide derivatives
Preparation Methods
The synthesis of 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves the reaction of 2,6-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, similar to other beta-lactam antibiotics . The compound may also exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can be compared with other benzamide derivatives, such as methicillin and other related compounds. Methicillin, for example, is a penicillin derivative with a similar benzamide structure but different biological activities and applications .
Similar Compounds
- Methicillin
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Properties
IUPAC Name |
2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-8-9(2)23-16(12(8)14(17)19)18-15(20)13-10(21-3)6-5-7-11(13)22-4/h5-7H,1-4H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMOKUUPUFFABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=CC=C2OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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